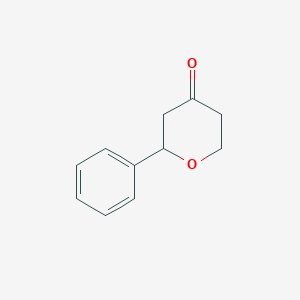

2-phenyldihydro-2H-pyran-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYWHODSDKVYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597033 | |

| Record name | 2-Phenyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-62-8 | |

| Record name | 2-Phenyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-phenyldihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring substituted with a phenyl group, offers a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and characterization data, to support its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 306 °C | [1] |

| Density | 1.113 g/cm³ | [1] |

| Refractive Index | 1.5410 | [1] |

| Flash Point | 141 °C | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

| CAS Number | 147688-62-8 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests that it can be synthesized through various established methods for pyran ring formation. One plausible approach involves a hetero-Diels-Alder reaction between a suitable diene and benzaldehyde, followed by selective reduction and oxidation. Another potential route is the intramolecular cyclization of a δ-hydroxy ketone.

A general workflow for the synthesis and purification of a pyran derivative like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

General Procedure for Hetero-Diels-Alder Reaction (Hypothetical):

-

Reaction Setup: To a solution of a suitable activated diene (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 eq.).

-

Catalyst Addition: If required, a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) is added dropwise at a controlled temperature (e.g., 0 °C or -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quenching: The reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the dihydropyran intermediate.

-

Subsequent Steps: The intermediate would then undergo further transformations, such as selective reduction of the double bond and oxidation of the resulting alcohol to the ketone, to yield the final product.

Characterization:

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl group protons. The protons on the tetrahydropyran ring would appear as a series of multiplets in the upfield region. The benzylic proton at the 2-position would likely be a doublet of doublets.

-

¹³C NMR: The spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically > 200 ppm). Aromatic carbons would resonate in the 125-140 ppm range. The carbons of the tetrahydropyran ring would appear in the upfield region.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretching vibration is expected in the region of 1710-1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would be consistent with the structure, likely showing loss of the phenyl group or fragments of the pyran ring.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group and the phenyl substituent.

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo a variety of reactions common to ketones, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 2-phenyl-tetrahydropyran-4-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C4 position.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

-

-

Reactions involving the Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reactions at the pyran ring.

-

Enolate Formation: The presence of α-protons to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at the C3 and C5 positions.

The logical relationship of these potential reactions is illustrated in the following diagram.

Caption: Diagram of potential chemical reactions of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry. This guide has summarized its key physical and chemical properties and outlined general experimental approaches for its synthesis and characterization. While specific experimental data for this compound is somewhat limited in the public domain, the provided information, based on its structural features and the chemistry of related compounds, offers a solid foundation for researchers and drug development professionals to utilize this molecule in their synthetic endeavors. Further experimental investigation into its properties and reactivity is encouraged to fully unlock its potential.

References

Spectroscopic and Synthetic Profile of 2-phenyldihydro-2H-pyran-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyldihydro-2H-pyran-4(3H)-one is a heterocyclic ketone with a tetrahydropyran framework. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active natural products and synthetic compounds. The incorporation of a phenyl group at the 2-position introduces aromaticity and steric bulk, which can significantly influence the molecule's pharmacological properties, including receptor binding and metabolic stability. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound, based on available data for structurally related analogs.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the phenyl group. The presence of the phenyl group at the C2 position will cause a significant downfield shift for the proton at this position (H2) compared to the unsubstituted analog.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The carbonyl carbon (C4) is expected to have a chemical shift in the downfield region, typical for ketones. The carbons of the phenyl group will appear in the aromatic region, and the carbons of the tetrahydropyran ring will be in the aliphatic region.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | ¹H NMR Data for Tetrahydro-4H-pyran-4-one (ppm) | ¹³C NMR Data for Tetrahydro-4H-pyran-4-one (ppm) |

| H2 | ~4.5 - 4.8 (dd) | - | ~3.8 (t) | - |

| H3 | ~2.8 - 3.0 (m) | - | ~2.4 (t) | - |

| H5 | ~2.5 - 2.7 (m) | - | ~2.4 (t) | - |

| H6 | ~3.9 - 4.2 (m) | - | ~3.8 (t) | - |

| Phenyl-H | ~7.2 - 7.5 (m) | - | - | - |

| C2 | - | ~78 - 82 | - | ~68 |

| C3 | - | ~45 - 49 | - | ~41 |

| C4 | - | ~205 - 209 | - | ~208 |

| C5 | - | ~40 - 44 | - | ~41 |

| C6 | - | ~67 - 71 | - | ~68 |

| Phenyl-C | - | ~125 - 140 | - | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. The presence of the ether linkage within the pyran ring will also give rise to a characteristic C-O-C stretching vibration.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Reference Data for Tetrahydro-4H-pyran-4-one (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 - 1725 | ~1720 |

| C-O-C (Ether) | Stretch | ~1080 - 1150 | ~1100 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 | - |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | ~2850 - 2950 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 | - |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve the loss of the phenyl group, as well as characteristic cleavages of the tetrahydropyran ring.

| Ion | Predicted m/z | Description |

| [M]⁺ | 176 | Molecular Ion |

| [M - C₆H₅]⁺ | 99 | Loss of the phenyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

Due to the absence of a specific, published synthesis for this compound, a general and adaptable synthetic strategy is proposed. The hetero-Diels-Alder reaction and Prins cyclization are two powerful methods for the construction of tetrahydropyran rings and can be applied to the synthesis of the target molecule.

Proposed Synthesis via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a convergent and often stereoselective route to dihydropyran systems, which can then be reduced to the desired tetrahydropyran.

Step 1: Hetero-Diels-Alder Cycloaddition

This step involves the [4+2] cycloaddition of a diene, such as Danishefsky's diene, with benzaldehyde. This reaction is typically catalyzed by a Lewis acid.

-

Materials:

-

Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Benzaldehyde

-

Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 - 1.0 equivalent) at a reduced temperature (e.g., -78 °C to 0 °C).

-

Stir the mixture for 15-30 minutes.

-

Slowly add Danishefsky's diene (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at the reduced temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropyranone intermediate.

-

Step 2: Reduction of the Dihydropyranone

The resulting dihydropyranone can be reduced to the target this compound using standard catalytic hydrogenation.

-

Materials:

-

Dihydropyranone intermediate from Step 1

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude dihydropyranone in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

-

General Spectroscopic Characterization Protocol

The following is a general protocol for acquiring the spectroscopic data for the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). For a solid sample, a KBr pellet can be prepared.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer, for example, with electron ionization (EI) at 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Mandatory Visualization

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and a viable synthetic strategy for this compound. The presented data, based on analogous compounds, offers a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols for a hetero-Diels-Alder approach provide a practical starting point for its synthesis. Further experimental work is required to confirm the predicted spectroscopic data and to optimize the synthetic route for this promising heterocyclic compound.

An In-depth Technical Guide to Early Synthetic Routes for Pyranone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group, represent a core scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The inherent reactivity and biological significance of both α-pyrones (2H-pyran-2-ones) and γ-pyrones (4H-pyran-4-ones) have driven the development of numerous synthetic strategies. This technical guide provides a detailed exploration of the foundational, early synthetic routes to these crucial derivatives, offering insights into their mechanisms, experimental protocols, and the logical workflows that underpin these classic transformations.

I. Synthesis of α-Pyranone Derivatives

The von Pechmann Condensation for Coumarins (Benzo-α-pyranones)

One of the earliest and most enduring methods for the synthesis of coumarins is the Pechmann condensation, first reported by Hans von Pechmann in 1883.[1] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[1] The reaction is particularly effective with highly activated phenols, such as resorcinol.[1]

Reaction Mechanism:

The mechanism of the Pechmann condensation proceeds through several key steps. Initially, under acidic conditions, a transesterification occurs between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) onto the activated phenol ring. The final step involves dehydration to form the aromatic pyranone ring system.[1]

Caption: Logical workflow of the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is adapted from a typical laboratory procedure for the Pechmann condensation.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Aqueous ethanol for recrystallization

Procedure:

-

A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is added to 10 mL of concentrated H₂SO₄ at 5 °C.

-

The reaction mixture is stirred for 1 hour at 5 °C.

-

The mixture is then allowed to warm to room temperature and stirred for an additional 18 hours.

-

The reaction mixture is carefully poured into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by filtration and dried.

-

The crude product is purified by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Quantitative Data:

| Phenol | β-Ketoester | Catalyst | Conditions | Yield | Reference |

| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | 5 °C to RT, 19h | 88% | N/A |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | 100 °C, MW, 20 min | 97% | N/A |

Synthesis of Coumalic Acid from Malic Acid

Another classic synthesis developed by von Pechmann involves the reaction of malic acid with fuming sulfuric acid to produce coumalic acid (2-oxo-2H-pyran-5-carboxylic acid).[2] This method provides a direct route to a functionalized α-pyrone from a readily available starting material.

Reaction Mechanism:

The reaction proceeds through the in-situ formation of formylacetic acid from malic acid under the strongly acidic and dehydrating conditions. Two molecules of formylacetic acid then undergo a condensation and subsequent cyclization to form coumalic acid.

Caption: Simplified workflow for Coumalic Acid synthesis.

Experimental Protocol: Synthesis of Coumalic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 201 (1963); Vol. 31, p. 23 (1951).

Materials:

-

Powdered malic acid

-

Concentrated sulfuric acid

-

20-30% fuming sulfuric acid

-

Crushed ice

-

Methanol for recrystallization

-

Decolorizing carbon (Norit)

Procedure:

-

In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 mL of concentrated sulfuric acid.

-

Add three 50-mL portions of 20-30% fuming sulfuric acid at 45-minute intervals.

-

After the gas evolution has slackened, heat the solution on a water bath for 2 hours with occasional shaking.

-

Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

-

After standing for 24 hours, filter the precipitated acid, wash with three 50-mL portions of ice-cold water, and dry on a water bath.

-

For purification, dissolve half of the crude product in five times its weight of hot methanol, and boil with 3 g of decolorizing carbon.

-

Filter the hot solution and cool in an ice bath. Collect the precipitate and wash with 25 mL of cold methanol. Use the mother liquors to recrystallize the remaining crude material.

Quantitative Data:

| Starting Material | Reagents | Conditions | Crude Yield | Purified Yield | Reference |

| Malic Acid (200 g) | conc. H₂SO₄, fuming H₂SO₄ | Water bath, 2h | 75-80 g | 68-73 g (65-70%) | [2] |

Claisen Condensation Routes to 4-Hydroxy-α-Pyrones

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base, provides a pathway to 1,3-dicarbonyl compounds, which are key precursors for pyranone synthesis.[3][4] Self-condensation of certain β-ketoesters can lead to the formation of 4-hydroxy-α-pyrones.[5]

Reaction Mechanism:

The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group forms a β-keto ester. In the synthesis of 4-hydroxy-α-pyrones, a second condensation and cyclization sequence occurs.[4][6]

Caption: General workflow for pyrone synthesis via Claisen condensation.

Experimental Protocol: Synthesis of 3-Aryl-4-hydroxy-2-pyrones

This protocol is a generalized representation based on modern adaptations of Claisen-type condensations.

Materials:

-

Arylacetic acid

-

Diethyl oxaloacetate

-

A suitable base (e.g., sodium hydride)

-

Acylating agent precursor (e.g., oxalyl chloride)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

The arylacetyl chloride is generated in situ from the corresponding arylacetic acid.

-

Diethyl oxaloacetate undergoes O-acylation with the generated arylacetyl chloride.

-

A base-catalyzed intramolecular Claisen condensation of the acylated intermediate is then performed.

-

The reaction proceeds via a 6-exo-trig cyclization to favor the formation of the pyrone ring.

-

Acidic workup yields the 3-aryl-4-hydroxy-2-pyrone.

Quantitative Data:

| β-Ketoester | Conditions | Product | Yield | Reference |

| Ethyl benzoylacetate | Microwave, Acetic Acid | 3-Benzoyl-4-hydroxy-6-phenyl-2-pyrone | 62% | [5] |

II. Synthesis of γ-Pyranone Derivatives

Cyclization of 1,3,5-Triketones

A classical and straightforward approach to γ-pyrones involves the acid-catalyzed cyclization and dehydration of 1,3,5-triketones.[7] This method allows for the synthesis of symmetrically and asymmetrically substituted γ-pyrones.

Reaction Mechanism:

The mechanism involves the protonation of one of the terminal carbonyl groups of the 1,3,5-triketone. The enol form of the central ketone then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting hemiacetal-like intermediate yields the stable aromatic γ-pyrone ring.

Caption: Logical steps in the synthesis of γ-pyrones from 1,3,5-triketones.

Experimental Protocol: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 450 (1973); Vol. 43, p. 32 (1963).

Materials:

-

Dibenzyl ketone

-

Polyphosphoric acid

-

Glacial acetic acid

-

Water

-

Benzene

-

Hexane

-

Activated carbon

Procedure:

-

A mixture of 400 g of polyphosphoric acid and 250 mL of glacial acetic acid is heated to reflux in a 2-L round-bottomed flask.

-

Dibenzyl ketone (42.0 g, 0.200 mole) is added, and the mixture is heated at reflux (130–135 °C) for 1.5 hours.

-

The solution is cooled to 30 °C, and 1 L of water is added slowly with stirring.

-

The brown precipitate is collected by filtration, washed with 1 L of water, and dissolved in 1 L of hot benzene.

-

The hot benzene solution is treated with 2 g of activated carbon, filtered hot, dried, and concentrated to 500 mL.

-

Upon addition of 450 mL of hexane and cooling to 5–10 °C, the crude pyranone separates.

-

Filtration affords the product, which can be further purified by recrystallization from benzene-hexane.

Quantitative Data:

| Starting Material | Reagents | Conditions | Yield | Reference |

| Dibenzyl ketone | Polyphosphoric acid, Acetic acid | Reflux (130-135 °C), 1.5h | 34-38% (purified) | [8] |

Synthesis of Chelidonic Acid (a γ-Pyrone Dicarboxylic Acid)

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a key γ-pyrone derivative that can be synthesized from simple acyclic precursors. An early and effective method involves the condensation of acetone with diethyl oxalate in the presence of sodium ethoxide.[9]

Reaction Mechanism:

This synthesis is a variation of the Claisen condensation. The enolate of acetone reacts with two equivalents of diethyl oxalate. The resulting intermediate then undergoes an intramolecular cyclization and dehydration under acidic conditions to form the γ-pyrone ring of chelidonic acid.

Caption: Workflow for the synthesis of Chelidonic Acid.

Experimental Protocol: Synthesis of Chelidonic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p. 126 (1943); Vol. 18, p. 15 (1938).

Materials:

-

Sodium

-

Absolute ethanol

-

Dry acetone

-

Ethyl oxalate

-

Hydrochloric acid

-

Ice water

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving 46 g of sodium in 600 cc of absolute ethanol.

-

Cool about half of the sodium ethoxide solution and add a mixture of 58 g of dry acetone and 150 g of ethyl oxalate at once with stirring.

-

Once turbidity appears, add the other half of the hot sodium ethoxide solution along with another 160 g of ethyl oxalate.

-

Stir the mixture for one hour without cooling, then allow it to stand overnight.

-

Filter the sodium salt, wash with absolute alcohol, and then with ether. Dry the salt.

-

Dissolve the salt in 1.2 L of water at 40 °C and add 160 cc of concentrated hydrochloric acid.

-

Heat the solution in a 2-L flask on a steam bath for twenty hours.

-

After cooling, collect the solid hydrated acid by filtration, wash with ice water, and dry to yield chelidonic acid.

Quantitative Data:

| Starting Materials | Reagents | Conditions | Yield | Reference |

| Acetone, Diethyl Oxalate | Sodium Ethoxide, HCl | Steam bath, 20h | 76-79% | [9] |

III. Cycloaddition Routes to Pyranone Derivatives

The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings.[10] This reaction can be adapted to synthesize pyranone precursors. In the context of early synthetic strategies, the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly relevant for the direct synthesis of dihydropyran rings.[10][11]

Reaction Mechanism:

In a typical oxo-hetero-Diels-Alder reaction, an electron-rich diene reacts with a carbonyl compound (the dienophile) to form a dihydropyran ring. The reaction is often promoted by Lewis acids and proceeds through a concerted pericyclic transition state.

Caption: General schematic for the Hetero-Diels-Alder synthesis of dihydropyranones.

Experimental Protocol: Generalized Hetero-Diels-Alder Reaction

This protocol represents a general procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Materials:

-

An electron-rich diene (e.g., Danishefsky's diene)

-

An aldehyde or ketone

-

A Lewis acid catalyst (e.g., ZnCl₂, Eu(fod)₃)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

-

Add the Lewis acid catalyst and stir for a short period.

-

Add the diene dropwise to the reaction mixture.

-

Allow the reaction to stir for the required time, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

The yields of Diels-Alder reactions are highly substrate-dependent. Below are representative examples.

| Diene | Dienophile | Catalyst | Conditions | Yield | Reference |

| Danishefsky's diene | Benzaldehyde | ZnCl₂ | Benzene, RT, 24h | 85% | N/A |

| 1-Methoxy-1,3-butadiene | Methyl glyoxylate | Eu(fod)₃ | CH₂Cl₂, -78 °C, 2h | 95% | N/A |

Conclusion

The early synthetic routes to pyranone derivatives laid the groundwork for modern organic synthesis, establishing fundamental principles of condensation and cycloaddition reactions. The Pechmann and Claisen condensations, along with methods for constructing γ-pyrones from acyclic precursors, demonstrate the power of classical carbon-carbon and carbon-oxygen bond-forming strategies. The Diels-Alder reaction provided a convergent and stereocontrolled approach to these important heterocyclic systems. These foundational methods continue to be relevant and serve as the basis for the development of more sophisticated and efficient synthetic pathways to this vital class of compounds.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

The Discovery and Evolution of Pyran and Its Derivatives: A Technical Guide

Abstract

The pyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone of numerous natural products and synthetic compounds of significant biological and industrial importance. This technical guide provides a comprehensive overview of the discovery of pyran and the subsequent development of its key derivatives, including tetrahydropyran (THP), dihydropyran (DHP), and various functionalized 4H-pyrans. Detailed experimental protocols for seminal and contemporary synthetic methodologies are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide elucidates the role of pyran derivatives in modulating critical signaling pathways, such as NF-κB and MAPK, with accompanying visual diagrams generated using the DOT language. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: A Historical Perspective

The journey into the world of pyran chemistry began with the exploration of oxygen-containing heterocycles. While derivatives of the saturated tetrahydropyran ring were known earlier, particularly in the context of pyranose forms of sugars, the parent aromatic pyran molecule remained elusive for a considerable time. A significant milestone was achieved in 1962 with the first isolation and characterization of 4H-pyran.[1] This seminal work revealed the inherent instability of the pyran ring, especially in the presence of air, where it readily disproportionates.[1] This instability, however, did not diminish the interest in this heterocyclic system. Instead, it spurred further research into its more stable and synthetically versatile derivatives, which have since become indispensable tools in organic chemistry and drug discovery.

Key Pyran Derivatives and Their Synthesis

The instability of the parent pyran has led to a focus on its more stable and synthetically useful derivatives. This section details the discovery and synthesis of the most important classes of pyran derivatives.

Tetrahydropyran (THP)

Tetrahydropyran (THP), or oxane, is a saturated cyclic ether that is widely found in natural products and is also a common solvent.[2] Its derivatives are of immense importance, particularly as protecting groups for alcohols in organic synthesis.[2]

One of the earliest methods for the synthesis of tetrahydropyran involved the hydrogenation of dihydropyran.

Experimental Protocol: Hydrogenation of Dihydropyran

-

Apparatus: A low-pressure catalytic hydrogenation apparatus is required.

-

Procedure:

-

Raney nickel catalyst (8 g) is washed three times with ether and transferred to the hydrogenation bottle under ether.

-

The bottle is fitted with a rubber stopper equipped with a dropping funnel and a connection to a three-way stopcock.

-

50 g (0.6 mole) of 3,4-dihydro-2H-pyran is introduced through the dropping funnel.

-

The apparatus is connected to a hydrogen source, and the bottle is alternately evacuated and filled with hydrogen twice.

-

Hydrogen is admitted to a pressure of 40 lb.

-

The mixture is shaken, and the pressure drop is monitored. The theoretical amount of hydrogen should be absorbed within 15-20 minutes.

-

Upon completion, the shaker is stopped, and the bottle is disconnected.

-

The nickel catalyst is allowed to settle, and the tetrahydropyran is decanted.

-

-

Yield: The yield is practically quantitative. The product has a boiling point of 85–86°C.[3]

Another historical approach involves the dehydration of 1,5-pentanediol.

Experimental Protocol: Dehydration of 1,5-Pentanediol

-

Procedure: 1,5-pentanediol is heated with three volumes of 60% sulfuric acid in a pressure tube.

-

Note: This method is less common now due to the harsh conditions.[3]

Modern methods often focus on the stereoselective synthesis of substituted tetrahydropyrans, which are common motifs in natural products. The Prins cyclization is a powerful tool for this purpose.

Experimental Protocol: Prins Cyclization for Tetrahydropyran-4-ol Derivatives

-

Catalyst: Phosphomolybdic acid.

-

Procedure:

-

A homoallylic alcohol and an aldehyde are reacted in water at room temperature in the presence of a catalytic amount of phosphomolybdic acid.

-

The reaction provides tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity.

-

-

Advantages: This method is simple, cost-effective, and environmentally friendly due to the use of water as a solvent.[4]

Dihydropyran (DHP)

Dihydropyrans, particularly 3,4-dihydro-2H-pyran, are crucial intermediates in organic synthesis, most notably for the introduction of the tetrahydropyranyl (THP) protecting group for alcohols.[5]

A classic and still relevant method for the preparation of 2,3-dihydropyran is the gas-phase rearrangement of tetrahydrofurfuryl alcohol over a heated catalyst.

Experimental Protocol: Dehydration and Rearrangement of Tetrahydrofurfuryl Alcohol

-

Apparatus: A heated tube furnace packed with a catalyst.

-

Catalyst: Activated alumina.

-

Procedure:

-

A tube is packed with activated alumina, held in place with glass wool.

-

The furnace is heated to 300–340°C.

-

204 g (2 moles) of tetrahydrofurfuryl alcohol is introduced from a dropping funnel at a rate of 50 ml per hour.

-

The product is collected in a flask containing anhydrous potassium carbonate. The product consists of a light-brown oil and an aqueous layer.

-

The aqueous layer is discarded. The organic layer is fractionated, and the fraction boiling between 70–86°C is collected.

-

This fraction, a mixture of water and dihydropyran, is separated. The organic layer is dried over anhydrous potassium carbonate, refluxed with metallic sodium for 1 hour, and then distilled from sodium.

-

-

Yield: 110–118 g (66–70%) of dihydropyran, boiling at 84–86°C.[6]

A proposed mechanism for this conversion involves the acid-catalyzed opening of the tetrahydrofuran ring followed by ring expansion to the more stable six-membered dihydropyran.[7]

4H-Pyrans

4H-pyrans are a class of pyran derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] Their synthesis is often achieved through multi-component reactions, which are highly efficient and atom-economical.

A common and efficient method for the synthesis of functionalized 4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).

Experimental Protocol: Three-Component Synthesis of a 4H-Pyran Derivative

-

Reactants: Aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol).

-

Catalyst: CuFe₂O₄@starch (0.03 g) as a magnetically recyclable bionanocatalyst.

-

Solvent: Ethanol (3 ml).

-

Procedure:

-

A mixture of the aryl aldehyde, malononitrile, dimedone, and the catalyst in ethanol is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the magnetic nanocatalyst is removed using an external magnet.

-

The reaction solution is filtered, and the solvent is evaporated to yield the product.

-

-

Advantages: This method is environmentally friendly, uses a recyclable catalyst, and proceeds under mild conditions with high yields.[10]

The proposed mechanism for this reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization.[9]

Quantitative Data of Pyran and Its Derivatives

This section provides a summary of key physicochemical and spectroscopic data for pyran and some of its important derivatives.

Table 1: Physicochemical Properties of Pyran and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 4H-Pyran | C₅H₆O | 82.10 | N/A (unstable) | N/A (unstable) | N/A |

| Tetrahydropyran | C₅H₁₀O | 86.13 | 88 | -45 | 0.880 |

| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 86 | -70 | 0.922[11] |

Table 2: Spectroscopic Data for Selected Pyran Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| Tetrahydropyran | 3.55 (t, 4H), 1.65 (m, 6H) | 68.5, 26.2, 23.5 | 2940, 2850, 1090 |

| Tetrahydropyran-2-methanol | 4.01 (m, 1H), 3.53 (m, 1H), 3.48 (m, 1H), 3.21 (m, 1H), 1.85-1.32 (m, 6H) | N/A | N/A |

| 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 7.08-7.05 (m, 2H), 6.95 (s, 2H), 6.85-6.81 (m, 2H), 4.14 (s, 1H), 3.71 (s, 3H), 2.63-2.56 (m, 2H), 2.34-2.18 (m, 2H), 2.00-1.79 (m, 2H) | 196.3, 164.5, 158.8, 158.3, 137.3, 128.6, 120.3, 114.5, 114.1, 58.9, 55.4, 36.8, 35.0, 26.9, 20.2 | N/A |

Table 3: Yields of Selected 4H-Pyran Syntheses

| Aldehyde | 1,3-Dicarbonyl | Catalyst | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Dimedone | CuFe₂O₄@starch | 95 | [10] |

| Benzaldehyde | Ethyl acetoacetate | NH₄OH (28 mol%) | 98 | [12] |

| 4-Fluorobenzaldehyde | Cyclohexanedione | Dodecyl benzenesulfonic acid | 93.7 | [8] |

| 4-Nitrobenzaldehyde | Dimedone | CuFe₂O₄@starch | 96 | [10] |

Biological Activity and Signaling Pathways

Pyran derivatives exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer properties being particularly prominent. Many of these effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and Modulation of NF-κB and MAPK Pathways

Pyranocoumarins, a class of naturally occurring and synthetic pyran derivatives, have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Certain pyranocoumarin derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[13]

The MAPK pathway, comprising cascades of kinases such as ERK, p38, and JNK, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators. Pyranocoumarins have been observed to inhibit the phosphorylation of these key MAPK proteins, further contributing to their anti-inflammatory effects.[13]

Anticancer Activity

Numerous pyran derivatives have been synthesized and evaluated for their anticancer properties. Fused pyran derivatives, in particular, have been shown to induce apoptosis and target cell cycle progression in various cancer cell lines.[14] Some 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a mechanism for their antiproliferative effects.[15]

Conclusion

From its initial discovery as an unstable parent molecule, the pyran ring system has evolved into a vast and diverse family of derivatives with profound implications for science and medicine. The development of robust synthetic methodologies, particularly multi-component reactions, has made a wide array of functionalized pyrans readily accessible. These compounds have proven to be not only valuable tools in organic synthesis but also promising scaffolds for the development of new therapeutic agents. The continued exploration of the chemical space around the pyran nucleus, guided by an understanding of its interaction with biological targets, holds great promise for future innovations in drug discovery and materials science.

References

- 1. Pyran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. homework.study.com [homework.study.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]

- 11. 110-87-2 CAS MSDS (3,4-Dihydro-2H-pyran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]

- 13. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

"structural elucidation of substituted dihydropyranones"

An In-depth Technical Guide to the Structural Elucidation of Substituted Dihydropyranones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of substituted dihydropyranones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.

Introduction

Substituted dihydropyranones are a diverse group of six-membered oxygen-containing heterocyclic compounds. Their scaffold is a common motif in a wide array of natural products and pharmacologically active molecules. The precise determination of their three-dimensional structure is paramount for understanding their biological activity, mechanism of action, and for guiding synthetic efforts in the development of new therapeutic agents. This document outlines the primary analytical techniques and a systematic workflow for the unambiguous structural determination of these compounds.

Spectroscopic Methods for Structural Elucidation

The structural elucidation of substituted dihydropyranones relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A suite of 1D and 2D NMR experiments is typically employed.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key diagnostic signals for a dihydropyranone core include:

-

Olefinic protons: Resonating in the downfield region, their chemical shifts and coupling constants provide information about the substitution pattern on the double bond.

-

Methylene and methine protons on the saturated portion of the ring: Their multiplicity and coupling constants are crucial for determining the relative stereochemistry of substituents.

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment. Characteristic signals include:

-

Carbonyl carbon (C=O): Typically observed in the range of 160-180 ppm.

-

Olefinic carbons (C=C): Resonating between 100-150 ppm.

-

Saturated carbons (C-O, CH, CH₂, CH₃): Found in the upfield region.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling molecular fragments and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining relative stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.[1][2][3]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[4] Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

-

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern.[5] This pattern can provide valuable structural information and can be used for "fingerprinting" and identification of known compounds through database searching.[1][2] Common fragmentation pathways for dihydropyranones may involve retro-Diels-Alder reactions, loss of CO, and cleavage of substituent groups.[6][7][8]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[9][10] It allows for the unambiguous determination of connectivity, conformation, and both relative and absolute stereochemistry. The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.[11]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for substituted dihydropyranones. Note that specific chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.

Table 1: Representative ¹H NMR Data for Substituted Dihydropyranones

| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-3 | 4.5 - 5.5 | m | |

| H-4 (axial) | 2.0 - 2.8 | m | J_gem = 12-18, J_ax-ax = 8-13, J_ax-eq = 2-5 |

| H-4 (equatorial) | 2.2 - 3.0 | m | J_gem = 12-18, J_ax-eq = 2-5, J_eq-eq = 2-4 |

| H-5 | 5.8 - 7.5 | d, dd | J_vic = 6-10 |

| H-6 | 5.0 - 6.5 | d, dd | J_vic = 6-10 |

| Substituent Protons | Variable | s, d, t, q, m | Variable |

Table 2: Representative ¹³C NMR Data for Substituted Dihydropyranones

| Carbon Position | Chemical Shift (δ, ppm) Range |

| C-2 (C=O) | 160 - 175 |

| C-3 | 65 - 85 |

| C-4 | 20 - 45 |

| C-5 | 120 - 150 |

| C-6 | 95 - 125 |

| Substituent Carbons | Variable |

Table 3: Common Mass Spectral Fragments of Dihydropyranones

| Fragmentation Process | Description |

| [M]+• | Molecular ion |

| [M-CO]+• | Loss of carbon monoxide |

| [M-R]+ | Loss of a substituent group |

| Retro-Diels-Alder | Cleavage of the dihydropyranone ring |

Experimental Protocols

NMR Spectroscopy Sample Preparation and Analysis

-

Sample Preparation: Dissolve 1-5 mg of the purified dihydropyranone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

-

HSQC/HMQC: Acquire a gradient-selected HSQC or HMQC spectrum to determine ¹H-¹³C one-bond correlations.

-

HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations. The optimization of the long-range coupling delay (e.g., 50-100 ms) is crucial for observing desired correlations.

-

NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space proton-proton interactions.

-

-

Data Processing and Interpretation: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and 2D correlations to assemble the structure.[12][13]

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified dihydropyranone (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for ESI+ or 0.1% ammonia for ESI-).

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or introduce it via an LC system. Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant mass range. Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

-

Tandem MS (MS/MS) Acquisition: If desired, perform a product ion scan on the molecular ion ([M+H]⁺ or [M-H]⁻) to obtain a fragmentation spectrum. This can be done through collision-induced dissociation (CID).

-

Data Analysis: Use the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights and compare the data with spectral databases for known compounds.[1][2]

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the dihydropyranone suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[14][11] Ideal crystals are typically 0.1-0.3 mm in each dimension and free of defects.[14]

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam. The data collection strategy will depend on the crystal system.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The absolute configuration of chiral molecules can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Visualization of Workflows and Pathways

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel substituted dihydropyranone.

Dihydropyranone Inhibition of the PI3K/AKT Signaling Pathway

Certain dihydropyranone derivatives have been identified as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cell proliferation and survival and is often dysregulated in cancer.[15] The dihydropyranone scaffold can serve as a template for the design of selective PI3Kα inhibitors.

Conclusion

The structural elucidation of substituted dihydropyranones is a multifaceted process that requires the synergistic application of various advanced spectroscopic and analytical techniques. A systematic approach, beginning with NMR and MS for initial structure determination and culminating in X-ray crystallography for definitive confirmation, is essential. The detailed structural information obtained is invaluable for understanding the compound's biological function and for the rational design of new and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structure Elucidation of Natural Products – NMR Chemical Shift Prediction from Three-Dimensional Structure – Meiler Lab [meilerlab.org]

- 6. benthamopen.com [benthamopen.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Scrutiny of 2H-Pyran Ring Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of the 2H-pyran ring, a crucial heterocyclic motif in numerous natural products and pharmacologically active compounds. Understanding the inherent stability and reactivity of this ring system is paramount for the rational design of novel therapeutics and synthetic strategies. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the conceptual frameworks for stability analysis.

Core Concepts in 2H-Pyran Stability

The 2H-pyran ring is a six-membered heterocycle containing one oxygen atom and two double bonds, with a saturated carbon at the 2-position[1]. A central theme in the study of 2H-pyrans is their inherent instability and propensity to undergo valence isomerization to open-chain dienone forms[2]. This equilibrium is a critical factor influencing their synthesis and biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the factors that govern this equilibrium and the overall stability of the 2H-pyran scaffold.

Factors influencing the stability of the 2H-pyran ring include:

-

Substitution: The nature and position of substituent groups can significantly impact stability. Electron-withdrawing groups can influence the electrophilicity of the ring, while bulky substituents can sterically favor the cyclic form over the planar dienone[2].

-

Fusion to Other Rings: Annexation of the 2H-pyran ring to an aromatic system, as seen in 2H-chromenes, confers considerable stability[2].

-

Aromaticity: While not classically aromatic, derivatives such as 2H-pyran-2-ones exhibit a degree of aromatic character due to the contribution of a zwitterionic resonance structure, which enhances their stability compared to the parent 2H-pyran[3][4][5].

The following diagram illustrates the fundamental equilibrium between the 2H-pyran ring and its corresponding open-chain isomer, a key concept in understanding its stability.

Quantitative Analysis of 2H-Pyran Stability

Computational chemistry provides valuable quantitative data on the stability of pyran derivatives. The following tables summarize key energetic parameters from theoretical studies.

Table 1: Conformational Energies of Tetrahydro-2H-pyran

The fully saturated tetrahydro-2H-pyran (oxane) serves as a foundational model for understanding the conformational preferences of the pyran ring. The chair conformation is significantly more stable than other conformers.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Chair | B3LYP | 6-311+G(d,p) | 0.00 | [6] |

| 2,5-Twist | B3LYP | 6-311+G(d,p) | 5.84 | [6] |

| 1,4-Boat | B3LYP | 6-311+G(d,p) | 6.23 | [6] |

| Transition State (Chair to Twist) | - | - | 11.0 | [7] |

Table 2: Activation Energies for Thermal Decomposition of Dihydro-2H-pyran Derivatives

The thermal stability of dihydropyran compounds has been investigated through computational studies of their decomposition pathways. Methyl substitution has been shown to influence the activation energy of this process. The data below was calculated at the PBE0/6-311+G(d,p) level of theory at 600 K[8].

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | - | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | - | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |

| 2-methyl-3,6-dihydro-2H-pyran | 202 | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 204 | 184 |

These results indicate that methyl substituents, particularly at the 2 and 6 positions, lower the activation free energy, thus favoring thermal decomposition[8].

Methodologies for Theoretical Stability Analysis

The theoretical investigation of 2H-pyran stability typically involves a multi-step computational workflow. The following provides a generalized protocol based on methodologies cited in the literature.

Computational Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy structure of the molecule.

-

Method: Density Functional Theory (DFT) is a common choice. The B3LYP functional is widely used for its balance of accuracy and computational cost[9]. For thermal decomposition studies, the PBE0 functional has also been employed[8][10].

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are frequently used to provide a good description of the electronic structure[8][10].

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point energy (ZPE), enthalpy, and entropy. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.

-

Method: This is typically performed at the same level of theory as the geometry optimization.

-

-

Relative Energy Calculation:

-

Objective: To determine the relative stability of different isomers or conformers.

-

Method: The electronic energies, often corrected with ZPE, are compared. For higher accuracy, single-point energy calculations using more sophisticated methods like Møller-Plesset perturbation theory (MP2) can be performed on the DFT-optimized geometries[11][12].

-

-

Reaction Pathway Analysis:

-

Objective: To study reaction mechanisms, such as ring-opening or decomposition.

-

Method: This involves locating transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the desired reactants and products.

-

The logical workflow for a typical computational stability analysis is depicted in the following diagram.

Aromaticity and Reactivity of 2H-Pyran Derivatives

The concept of aromaticity is intrinsically linked to stability. While the parent 2H-pyran is non-aromatic[1][13], its derivatives, particularly 2H-pyran-2-ones, exhibit some aromatic character. This arises from a resonance contribution of a pyrylium betaine structure[3]. However, this aromatic character is not as pronounced as in benzene, and these compounds still exhibit reactivity typical of unsaturated esters[3].

The 2H-pyran-2-one ring possesses multiple electrophilic centers (C2, C4, and C6), making it susceptible to nucleophilic attack, which often leads to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems[3].

The following diagram illustrates the key resonance contributor that imparts partial aromatic character to the 2H-pyran-2-one ring.

Conclusion

Theoretical studies provide indispensable insights into the stability of the 2H-pyran ring. Through computational methodologies such as DFT, it is possible to quantify the energetic landscape of these molecules, including their conformational preferences and reaction barriers. The stability of the 2H-pyran core is a delicate balance of factors including substitution, ring fusion, and subtle electronic effects like partial aromaticity. The data and protocols presented in this guide offer a framework for researchers to understand and predict the behavior of 2H-pyran-containing compounds, aiding in the design of new molecules with desired stability and reactivity profiles for applications in drug discovery and materials science.

References

- 1. Pyran - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchwith.montclair.edu [researchwith.montclair.edu]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchwith.montclair.edu [researchwith.montclair.edu]

- 12. Ab initio molecular orbital study of the conformational energies of 3-alkyltetrahydro-2H-pyrans | CoLab [colab.ws]

- 13. quora.com [quora.com]

An In-depth Technical Guide to the Properties of 2-phenyldihydro-2H-pyran-4(3H)-one (CAS 147688-62-8) and its Analogs

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for the compound with CAS number 147688-62-8, identified as 2-phenyldihydro-2H-pyran-4(3H)-one. This guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound based on the available information and by drawing comparisons with structurally related tetrahydropyran-4-one derivatives. The experimental protocols and signaling pathways described herein are representative of the compound class and should be adapted and validated for the specific molecule of interest.

Core Properties of this compound

Based on available chemical database information, the core properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 147688-62-8 | ChemicalBook |

| Molecular Formula | C₁₁H₁₂O₂ | ChemicalBook |

| Molecular Weight | 176.21 g/mol | ChemicalBook |

| IUPAC Name | 2-phenyl-oxan-4-one | PubChem |

| Synonyms | Tetrahydro-2-phenyl-4H-pyran-4-one, 2-phenyltetrahydropyran-4-one | ChemicalBook |

| Boiling Point | 306 °C | ChemicalBook[1] |

Synthesis of 2-phenyl-tetrahydropyran-4-one Scaffolds

The synthesis of the tetrahydropyran-4-one core is a well-established area of organic chemistry. Several synthetic strategies can be employed to generate 2-phenyl substituted derivatives. These methods often involve cyclization reactions that form the heterocyclic ring.

Table 2.1: General Synthetic Methodologies for Tetrahydropyran-4-ones

| Method | Description | Key Reagents/Conditions |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) to form a dihydropyran, which can be further modified. | Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃) |

| Prins-Type Cyclization | An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. | Brønsted or Lewis acids |

| Intramolecular Michael Addition | Cyclization of a δ-hydroxy-α,β-unsaturated ketone. | Base or acid catalysis |

| Oxidative Cyclization | DDQ-mediated oxidative carbon-hydrogen bond activation of a suitable precursor. | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Representative Experimental Protocol: Synthesis via Hetero-Diels-Alder Reaction

This protocol is a generalized procedure based on established methods for the synthesis of 2,3-dihydro-4H-pyran-4-ones, which are precursors to the saturated tetrahydropyran-4-one ring system.

Objective: To synthesize a 2-phenyl-2,3-dihydro-4H-pyran-4-one derivative.

Materials:

-

Danishefsky's diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

-

Benzaldehyde

-

Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol).

-

Stir the mixture for 15 minutes.

-

Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether intermediate.

-

Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF, 10 mL) and 1M HCl (2 mL).

-

Stir the mixture at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether.

-

Neutralize the reaction with saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

-

The saturated this compound can be obtained through subsequent reduction of the double bond, for example, by catalytic hydrogenation.

References

The Ascending Trajectory of Pyranone Chemistry: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the rich history and burgeoning future of pyranone chemistry has been released, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper provides a meticulous exploration of the synthesis, multifaceted biological activities, and therapeutic applications of pyranone-based compounds, which are integral to numerous natural products and synthetic drugs.

Pyranones, a class of heterocyclic compounds, have long captured the attention of the scientific community due to their diverse chemical reactivity and significant pharmacological properties. From their early discovery in natural sources to their current role as key building blocks in medicinal chemistry, the journey of pyranones reflects the broader evolution of organic chemistry and drug discovery. This guide traces this history, from foundational synthetic methodologies to the latest advancements in catalytic and multicomponent reactions.

A Legacy of Synthesis: From Classic Reactions to Modern Innovations

The synthesis of the pyranone core has been a subject of intense study for over a century. Early methods relied on classical condensation reactions, which, while effective, often required harsh conditions. The evolution of synthetic organic chemistry has ushered in an era of more sophisticated and efficient strategies.

Key among these are cycloaddition reactions, particularly the Diels-Alder reaction, which provides a powerful tool for constructing the pyranone ring with high stereocontrol. The Prins reaction has also emerged as a valuable method for the synthesis of tetrahydropyranone derivatives. These foundational reactions have been continually refined, with modern iterations employing advanced catalytic systems to improve yields, selectivity, and environmental sustainability.

More recent developments have focused on multicomponent reactions, which allow for the construction of complex pyranone derivatives in a single step from simple starting materials, enhancing synthetic efficiency. The synthesis of 4-hydroxy-2-pyrones, a particularly important subclass, has been extensively reviewed, with methods ranging from the cyclization of 1,3,5-tricarbonyl compounds to novel approaches utilizing gold-catalyzed cyclizations of alkynyl ketoesters.

Unlocking Therapeutic Potential: A Spectrum of Biological Activities

Pyranone derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery. This guide provides a detailed overview of their therapeutic potential, supported by quantitative data on their efficacy.

Anticancer Activity: A significant body of research has demonstrated the potent anticancer properties of pyranones. These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and colon cancer. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anti-inflammatory and Antimicrobial Properties: Pyranones have also emerged as promising anti-inflammatory and antimicrobial agents. Certain derivatives have been shown to inhibit key inflammatory mediators, while others exhibit significant activity against a range of bacterial and fungal pathogens.

The following tables summarize the quantitative data on the biological activities of various pyranone derivatives, providing a valuable resource for comparative analysis.

| Compound/Derivative | Biological Activity | Assay | Target | Activity (IC₅₀/MIC in µM) |

| 5-hydroxy-2-iodomethyl-4-pyranone | Anticancer | Growth Inhibition | L1210 Murine Leukemia Cells | 3.15 |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | Anticancer | Growth Inhibition | L1210 Murine Leukemia Cells | 3.40 |

| Phomapyrone B | Anticancer | MTT Assay | HL-60 Human Leukemia Cells | 27.90[1][2] |

| Phomapyrone A | Anticancer | MTT Assay | HL-60 Human Leukemia Cells | 34.62[1][2] |

| Spiroaminopyran derivative (5d) | Antibacterial | MIC Assay | Staphylococcus aureus | 32 |

| Spiroaminopyran derivative (5d) | Antibacterial | MIC Assay | Streptococcus pyogenes | 64 |

| Pyrano[2,3-c] pyrazole derivative (5c) | Antibacterial | MIC Assay | Escherichia coli | 6.25 mg/mL[3] |

| Pyrano[2,3-c] pyrazole derivative (5c) | Antibacterial | MIC Assay | Klebsiella pneumoniae | 6.25 mg/mL[3] |

| Pyrazole derivative (3) | Antibacterial | MIC Assay | Escherichia coli | 0.25 µg/mL |

| Pyrazole derivative (4) | Antibacterial | MIC Assay | Streptococcus epidermidis | 0.25 µg/mL |

| Pyrazole derivative (2) | Antifungal | MIC Assay | Aspergillus niger | 1 µg/mL |

| Pyrazole derivative (3) | Antifungal | MIC Assay | Microsporum audouinii | 0.5 µg/mL |

| Pyrimidine derivative (3b) | Anti-inflammatory (COX-1) | Enzyme Inhibition | COX-1 | 19.45 ± 0.07 |

| Pyrimidine derivative (4d) | Anti-inflammatory (COX-2) | Enzyme Inhibition | COX-2 | 23.8 ± 0.20 |